1-(3-Methylbutyl)piperidin-4-ol
Description
1-(3-Methylbutyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a branched 3-methylbutyl substituent attached to the nitrogen atom. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the aliphatic chain and hydrogen-bonding capacity via the hydroxyl group.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(3-methylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)3-6-11-7-4-10(12)5-8-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
XVPHMGZUKXXIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCC(CC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Branching vs. Aromaticity : The 3-methylbutyl group in the target compound is less polar than the aromatic substituents in RB-005 or pyrimidinyl analogs (e.g., ). This may enhance passive diffusion across biological membranes but reduce target-binding specificity compared to aryl-containing derivatives.
- Electron-Withdrawing Groups : Compounds like 1-(4-Trifluoromethylpyrimidin-2-yl)-piperidin-4-ol benefit from the trifluoromethyl group’s electron-withdrawing effects, which can improve metabolic stability and receptor affinity . The absence of such groups in the target compound may limit its applicability in high-specificity therapeutic contexts.
- Synthetic Complexity : The synthesis of RB-005 involves multi-step optimization for SK1 selectivity , whereas the target compound’s aliphatic substituent likely requires simpler alkylation protocols, akin to methods described for 1-(4-chloropyrimidin-2-yl)-piperidin-4-ol .
Pharmacological and Functional Comparisons
Enzyme Inhibition
- Sphingosine Kinase 1 (SK1) Selectivity : RB-005 demonstrates 15-fold selectivity for SK1 over SK2, attributed to its 4-octylphenethyl substituent . The target compound’s shorter alkyl chain may lack the steric bulk required for similar selectivity.
- Dopamine Receptor Antagonism: Analogs like 4-(4-iodophenyl)-1-(methoxyindolylmethyl)piperidin-4-ol exhibit high D2 receptor affinity due to aromatic interactions .
Physicochemical Properties
- Hydrogen Bonding : The hydroxyl group at position 4 enables hydrogen bonding, a feature shared with P4MP4 and other analogs used in bacterial adhesion studies .
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